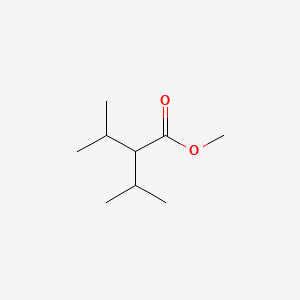![molecular formula C21H24O6 B14354732 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) CAS No. 90144-94-8](/img/structure/B14354732.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with four oxygen atoms and two 2-methylphenol groups attached at the 3 and 9 positions. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic core. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then further reacted with 2-methylphenol to yield the final product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using catalysts such as boron trifluoride diethyl etherate to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated or nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials such as resins and coatings
Wirkmechanismus
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) involves its interaction with various molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic core but with vinyl groups instead of phenolic groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Features ethylidene groups instead of phenolic groups
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is unique due to the presence of phenolic groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The combination of the spirocyclic core and phenolic groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90144-94-8 |
|---|---|
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[3-(4-hydroxy-3-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylphenol |
InChI |
InChI=1S/C21H24O6/c1-13-7-15(3-5-17(13)22)19-24-9-21(10-25-19)11-26-20(27-12-21)16-4-6-18(23)14(2)8-16/h3-8,19-20,22-23H,9-12H2,1-2H3 |
InChI-Schlüssel |
HOENWSBRUMONMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=C(C=C4)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


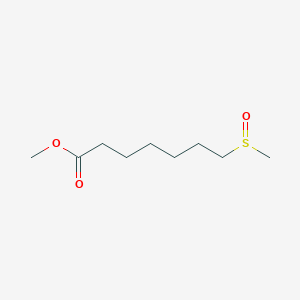
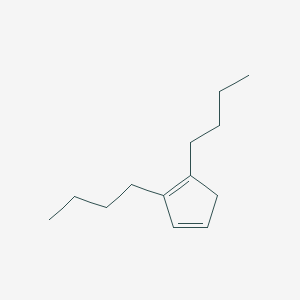
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
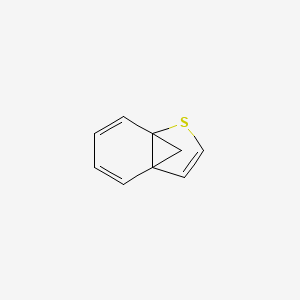
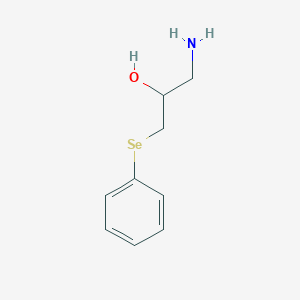
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

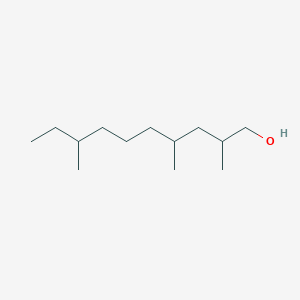
![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
